Biochemical Potency: CDK2-IN-15 vs. High-Affinity CDK2 Inhibitors
CDK2-IN-15 is a micromolar inhibitor of CDK2, in stark contrast to the nanomolar and picomolar potencies of other advanced CDK2 inhibitors. Its biochemical IC50 is 2,900 nM (2.9 µM) against CDK2 . This value is approximately 5,000-fold weaker than the clinical candidate INX-315 (IC50 = 0.6 nM) [1] and 50-fold weaker than the selective probe CDK2-IN-4 (IC50 = 44 nM) . This data clearly positions CDK2-IN-15 as a low-potency tool compound, not a high-affinity probe.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | 2,900 nM |
| Comparator Or Baseline | INX-315 (0.6 nM), CDK2-IN-4 (44 nM) |
| Quantified Difference | ~5,000-fold less potent than INX-315; ~50-fold less potent than CDK2-IN-4 |
| Conditions | In vitro biochemical CDK2 inhibition assay |
Why This Matters
This dramatic difference in potency is the primary factor for compound selection; using CDK2-IN-15 requires micromolar concentrations that may not be achievable or relevant in many cellular or in vivo models.
- [1] Chemical Probes Portal. (2024). Probe Report: INX-315. View Source
